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Compound of Interest

Compound Name: (±)-ADX 71743

Cat. No.: B1574525

Get Quote

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development

Professionals Compound: (±)-ADX 71743 (CAS: 1431641-29-0) Primary Target: Metabotropic

Glutamate Receptor 7 (mGlu7)

Executive Summary & Pharmacological Rationale
(±)-ADX 71743 is a highly selective, non-competitive, brain-penetrant negative allosteric

modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7)[1][2]. Historically, the

physiological mapping of group III mGlu receptors (mGlu4, 6, 7, 8) has been hindered by a lack

of selective pharmacological tools[3]. The development of ADX71743 has unlocked new

preclinical avenues for investigating mGlu7's role in emotional processing, anxiety, obsessive-

compulsive disorder (OCD), and post-traumatic stress disorder (PTSD)[1][4].

Mechanistic Causality: mGlu7 is predominantly located presynaptically at glutamatergic and

GABAergic terminals, where it acts as an autoreceptor or heteroreceptor to inhibit

neurotransmitter release via Gi/Go protein coupling[5]. Because mGlu7 has a uniquely low

affinity for glutamate, it is typically activated only during high-frequency synaptic

transmission[5]. By acting as a NAM, ADX71743 blocks this auto-inhibition, effectively
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preventing long-term potentiation (LTP) at key junctions such as the Schaffer collateral-CA1

(SC-CA1) synapses and thalamus-to-amygdala pathways[2][6].
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Diagram 1: Presynaptic mGlu7 signaling pathway and the negative allosteric modulation by

ADX71743.

Pharmacokinetics & Dosing Rationale
To design a self-validating in vivo protocol, dosing must be grounded in the compound's

pharmacokinetic (PK) profile. ADX71743 is lipophilic and crosses the blood-brain barrier (BBB),

making it suitable for systemic administration (e.g., subcutaneous injection)[1][2].

Formulation Note: Due to its lipophilicity, ADX71743 should be formulated in a vehicle such as

5% DMSO / 5% Tween 80 / 90% Saline (or similar validated lipid-based vehicles) to ensure

uniform suspension and absorption.
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Quantitative Pharmacokinetic Summary (Mice/Rats)
Parameter Value / Observation

Pharmacological
Implication

In Vitro IC₅₀ ~300 nM[2][7]
High potency at native mGlu7

receptors.

Half-Life (T₁/₂)
0.40 h (100 mg/kg) – 0.68 h

(12.5 mg/kg)[2]

Short half-life necessitates

testing within 30–60 minutes

post-administration.

Cₘₐₓ (Mice, s.c.)
1,380 ng/mL (12.5 mg/kg) to

12,766 ng/mL (100 mg/kg)[2]

Linear dose-exposure

relationship up to 100 mg/kg.

Brain Penetrance
CSF/Plasma ratio: 0.8% to

5.3%[1][8]

Sufficient central target

engagement for behavioral

modification.

In Vivo Efficacy Dosing 50, 100, 150 mg/kg (s.c.)[1][2]

Robust anxiolytic and anti-

compulsive effects observed at

≥50 mg/kg.

Note: ADX71743 causes no impairment of locomotor activity or rotarod performance at doses

up to 150 mg/kg, ensuring that behavioral readouts in anxiety models are not confounded by

sedation[1][8].

In Vivo Experimental Protocols
Protocol A: Anxiolytic & OCD-like Behavior Profiling
(Marble Burying Test)
Objective: To evaluate the anxiolytic and anti-compulsive efficacy of ADX71743. Causality:

Mice naturally dig and bury novel objects (marbles) as a defensive, compulsive-like behavior.

mGlu7 NAMs reduce this behavior without the sedative side effects typical of

benzodiazepines[1].

Step-by-Step Methodology:
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Acclimatization: Habituate male C57BL/6J mice to the testing room for at least 1 hour prior to

the experiment.

Vehicle & Drug Preparation: Prepare ADX71743 at concentrations of 5, 10, and 15 mg/mL to

deliver doses of 50, 100, and 150 mg/kg at a standard injection volume of 10 mL/kg[1].

Administration: Administer ADX71743 or Vehicle subcutaneously (s.c.) 30 minutes prior to

the test. Self-Validating Control: Include a positive control group treated with Diazepam (1.5

mg/kg, i.p.).

Arena Setup: Fill standard polycarbonate cages with 5 cm of lightly tamped clean bedding.

Arrange 20 uniform glass marbles (15 mm diameter) in a 4x5 grid on the surface.

Testing Phase: Place one mouse into each cage and leave undisturbed for 30 minutes under

dim lighting (approx. 40 lux).

Scoring: Remove the mice. Count the number of buried marbles. A marble is considered

"buried" if >2/3 of its volume is covered by bedding.

Validation (Open Field Test): Immediately transfer mice to an Open Field arena for 15

minutes to quantify total distance traveled. This confirms that the reduction in marble burying

is due to anxiolysis, not motor impairment[1][3].

Protocol B: Fear Memory Reconsolidation Disruption
(PTSD Model)
Objective: To assess the ability of ADX71743 to disrupt the reconsolidation of traumatic

memories. Causality: Memory recall transiently destabilizes the memory trace, opening a

"lability window." High-frequency stimulation at thalamus-to-amygdala synapses is required to

restabilize (reconsolidate) the fear memory. By administering ADX71743 immediately post-

recall, mGlu7-dependent LTP is blocked, permanently weakening the specific conditioned fear

response[6].

Day 1
Habituation

Day 2
Fear Conditioning

Day 3
Memory Recall

Immediate Post-Recall
ADX71743 Admin (s.c.)

Day 4
Extinction/Testing
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Diagram 2: Experimental workflow for fear memory reconsolidation disruption using ADX71743.

Step-by-Step Methodology:

Day 1 (Habituation): Place rats in the conditioning chamber (Context A) for 10 minutes to

establish baseline freezing levels.

Day 2 (Conditioning): Place rats in Context A. After a 2-minute baseline, deliver 3 pairings of

an auditory cue (Conditioned Stimulus, CS: 80 dB tone, 30 sec) co-terminating with a mild

footshock (Unconditioned Stimulus, US: 0.5 mA, 1 sec). Inter-trial interval: 60-120 seconds.

Day 3 (Recall & Dosing): Place rats in a novel context (Context B). Present a single 30-

second CS tone without the footshock to reactivate the memory trace.

Critical Step: Immediately upon removal from the chamber (within 5 minutes post-recall),

administer ADX71743 (e.g., 50 mg/kg s.c.) or Vehicle[6].

Self-Validating Control: Include a "No-Recall" control group that receives ADX71743 in

their home cage without exposure to Context B. This proves the drug disrupts active

reconsolidation, not general memory.

Day 4 (Testing): Return rats to Context B. Present multiple CS tones. Record the percentage

of time spent freezing. A significant reduction in freezing in the ADX71743-treated (Recall)

group compared to Vehicle indicates successful disruption of fear memory reconsolidation[6].

Data Interpretation & Troubleshooting
Lack of Efficacy in Behavioral Assays: Due to the short half-life of ADX71743 (T₁/₂ ~0.4–0.68

h)[2], timing is critical. If behavioral testing extends beyond 60-90 minutes post-dose, plasma

and brain concentrations may drop below the therapeutic threshold. Ensure strict adherence

to the 30-minute pre-treatment window.

Species Differences: Be aware of species-specific variations in mGlu7 expression and

compound metabolism. While 50-150 mg/kg is standard for mice/rats in anxiety models[1],
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specific models like DOI-induced head twitches (schizophrenia models) have shown

significant effects at lower doses (2.5 - 10 mg/kg)[9].

Off-Target Effects: ADX71743 is highly selective for mGlu7 over other mGluR subtypes;

however, high systemic doses may induce a lethargic state with spindle/spike-and-wave

discharges in EEG, indicative of absence-like epileptic activity due to the modulation of the

thalamocortical network[5]. Continuous EEG monitoring is recommended if unexplained

behavioral arrest is observed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1574525/docs#application-note-in-vivo-experimental-
protocols-for-adx-71743]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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